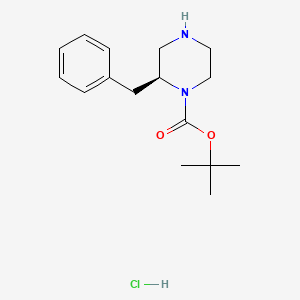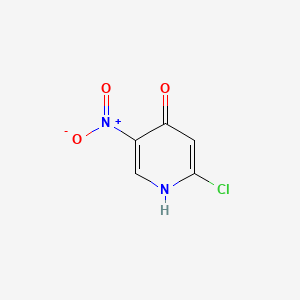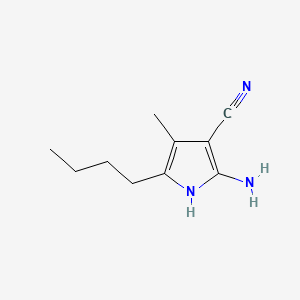
(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide
Vue d'ensemble
Description
(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide, also known as this compound, is a useful research compound. Its molecular formula is C21H31O2PSi and its molecular weight is 374.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide can undergo oxidation to yield phosphine oxides or phosphonic acids.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or MCPBA (meta-chloroperoxybenzoic acid).
Reduction: Lithium aluminum hydride or diborane.
Substitution: Use of strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed:
From oxidation: Corresponding phosphine oxides or phosphonic acids.
From reduction: The free phosphine.
From substitution: New silylated or functionalized organophosphorus compounds.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in transition metal-catalyzed reactions, aiding in asymmetric synthesis for creating chiral molecules.
Biology: Investigated for its role in modifying biological molecules or as part of prodrug strategies.
Medicine: Explored for its potential in drug development, particularly for producing enantiomerically pure active pharmaceutical ingredients.
Industry: Utilized in the development of materials with specific electronic or optical properties due to its unique phosphorus structure.
Mécanisme D'action
(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide acts primarily by coordinating to transition metals via its phosphorus atom. This coordination can induce chirality in the metal center, which then selectively interacts with substrates to produce enantiomerically enriched products. The molecular targets include metal catalysts, and the pathways involve catalytic cycles typical of homogeneous catalysis.
Comparaison Avec Des Composés Similaires
(R)-(2,3-diMethylbutyl)diphenylphosphine oxide
(R)-Phenyl(diMethylphosphine oxide)
(R)-Tert-butyl(diphenylphosphine oxide)
These compounds share similar frameworks but differ in the nature and size of substituents, which impact their reactivity and applications in asymmetric synthesis.
That wraps up the world of (R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide! Quite a journey through chemical synthesis and its myriad applications. Fascinated by anything in particular?
Propriétés
IUPAC Name |
[(3R)-4-diphenylphosphoryl-2,3-dimethylbutan-2-yl]oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31O2PSi/c1-18(21(2,3)23-25(4,5)6)17-24(22,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18H,17H2,1-6H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIMJAVSURKTDF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31O2PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152306 | |
| Record name | [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217835-38-5 | |
| Record name | [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217835-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)
![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)






![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)

![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)

![Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate](/img/structure/B599236.png)

